2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide
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Overview
Description
2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide typically involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a green synthesis method . This reaction is carried out in water as the solvent, which not only acts as a medium but also participates in the reaction at the molecular level, enhancing the reaction rate and yield . The product is then purified through recrystallization from ethanol .
Chemical Reactions Analysis
2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide can be compared with other thiazolidine derivatives, such as:
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
2-thioxo-3N-(2-methoxyphenyl)-5[4′-methyl-3′N-(2′-methoxyphenyl)thiazol-2′(3′H)-ylidene]thiazolidin-4-one: This compound has similar structural features and is studied for its pharmacological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
920282-31-1 |
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Molecular Formula |
C10H14N2O2S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C10H14N2O2S2/c1-7(2)9(14)11-4-3-8(13)12-5-6-16-10(12)15/h1,3-6H2,2H3,(H,11,14) |
InChI Key |
QPCKLXWQFRRTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCC(=O)N1CCSC1=S |
Origin of Product |
United States |
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